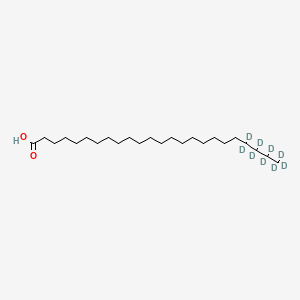

Lignoceric acid-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

377.7 g/mol |

IUPAC Name |

21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2 |

InChI Key |

QZZGJDVWLFXDLK-YNSOAAEFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Lignoceric Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Lignoceric acid-d9 (Tetracosanoic acid-d9), a deuterated form of the 24-carbon saturated fatty acid, lignoceric acid. While specific proprietary synthesis methods for this compound are not publicly detailed, this document outlines a scientifically sound approach based on established methods for the deuteration of long-chain fatty acids. This guide is intended for researchers in metabolic studies, drug development, and analytical chemistry who utilize isotopically labeled compounds as internal standards or tracers.

Introduction to Lignoceric Acid and Its Deuterated Analogs

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid found in various natural sources, including wood tar and as a minor component of some vegetable oils[1]. In biomedical research, lignoceric acid and its metabolism are of significant interest, particularly in the context of certain peroxisomal disorders like X-linked adrenoleukodystrophy, where its accumulation is a key pathological marker.

Deuterium-labeled lignoceric acid, such as this compound, serves as a valuable tool in metabolic research and clinical diagnostics. The introduction of deuterium atoms allows for the tracing of lignoceric acid's metabolic fate in vivo and its use as a precise internal standard for quantification by mass spectrometry. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under physiological conditions, providing reliable data for pharmacokinetic and metabolic flux studies. While various deuterated forms exist, including lignoceric acid-d3 and perdeuterated lignoceric acid-d47[2][3], this guide will focus on a proposed synthesis for this compound.

Proposed Synthesis Pathway for this compound

A plausible and efficient synthesis of this compound can be conceptualized through a convergent approach, utilizing smaller, readily deuterated building blocks. This method offers control over the number and position of the deuterium labels. The proposed pathway involves the synthesis of a deuterated alkyl chain which is then coupled with a non-deuterated fatty acid fragment, followed by elongation and final modification to yield the target molecule.

A key strategy is the preparation of a deuterated C10 building block, which will ultimately form the methyl-end of the lignoceric acid molecule containing the nine deuterium atoms.

Key Reagents and Starting Materials

| Reagent/Starting Material | Purpose |

| Decanoic acid | Starting material for the deuterated fragment |

| Deuterium gas (D₂) | Source of deuterium for catalytic deuteration |

| Platinum on carbon (Pt/C) | Catalyst for H/D exchange |

| 1-Bromotridecane | C13 alkyl fragment |

| Lithium aluminum hydride (LAH) | Reducing agent |

| Jones reagent | Oxidizing agent |

| Standard organic solvents | Reaction and purification media |

| Standard reagents for protection/deprotection | To facilitate specific reactions |

Experimental Workflow Diagram

References

The Role of Deuterated Lignoceric Acid in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of cellular lipids, particularly as a major constituent of sphingolipids in the myelin sheath of the nervous system.[1] The metabolism of lignoceric acid, primarily its degradation via peroxisomal β-oxidation, is a crucial area of study, as defects in this pathway are implicated in severe inherited neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD).[2][3] In X-ALD, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including lignoceric acid, in tissues and plasma.[2]

The use of stable isotope-labeled compounds, particularly deuterated lignoceric acid, has become an invaluable tool for researchers to trace the metabolic fate of this fatty acid in vivo and in vitro. By replacing hydrogen atoms with deuterium, a non-radioactive isotope, researchers can distinguish exogenous (administered) lignoceric acid from the endogenous pool. This allows for precise quantification of its absorption, distribution, and breakdown, providing critical insights into the dynamics of VLCFA metabolism in both healthy and diseased states.[4] This technical guide provides an in-depth overview of the application of deuterated lignoceric acid in metabolic research, including experimental protocols, quantitative data, and visualization of relevant metabolic pathways.

Metabolic Pathways of Lignoceric Acid

The metabolism of lignoceric acid involves two primary pathways: elongation and degradation.

1. Fatty Acid Elongation: Lignoceric acid can be synthesized from shorter-chain fatty acids through a cyclical process in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions that add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.

2. Peroxisomal β-Oxidation: The breakdown of lignoceric acid occurs exclusively in peroxisomes. This pathway involves a series of enzymatic steps that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA in each cycle.

Data Presentation

Quantitative data from tracer studies using deuterated lignoceric acid is crucial for understanding its metabolic kinetics. The following table summarizes representative data from a study investigating the metabolism of deuterated iso-lignoceric acid in rats.

| Parameter | Observation | Significance |

| Primary Metabolites | Degraded to 16- and 18-carbon iso-fatty acids. | Demonstrates the process of peroxisomal β-oxidation. |

| Undetected Metabolites | 14-, 20-, and 22-carbon iso-fatty acids and odd-chain metabolites were not detected. | Suggests specific chain-length preferences or rapid turnover of certain intermediates. |

| Organ Distribution | The majority of the deuterated iso-lignoceric acid and its breakdown products were found in the liver. | Highlights the liver as the primary site of VLCFA metabolism. |

| Brain Distribution | Negligible amounts were detected in the brain. | Suggests limited transport across the blood-brain barrier for this specific fatty acid. |

Experimental Protocols

The following sections outline the key experimental methodologies for conducting metabolic research with deuterated lignoceric acid.

In Vivo Administration and Sample Collection

A typical workflow for an in vivo study using deuterated lignoceric acid involves oral administration followed by timed collection of biological samples.

1. Administration:

-

Tracer: Deuterated lignoceric acid (e.g., 22-methyl[23,23,23-2H3]tricosanoic acid) is typically used.

-

Vehicle: The deuterated fatty acid is often dissolved in a carrier oil (e.g., olive oil) for oral administration.

-

Dosage: The dosage will vary depending on the animal model and study objectives. For instance, in rat studies, a single oral dose might be administered.

2. Sample Collection:

-

Blood: Blood samples are collected at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) post-administration to analyze plasma lipid fractions.

-

Tissues: At the end of the study, tissues of interest (e.g., liver, brain, adipose tissue) are collected to determine the tissue-specific distribution and metabolism of the tracer.

Lipid Extraction and Derivatization

1. Lipid Extraction:

-

A modified Bligh and Dyer method is commonly used for total lipid extraction from plasma or homogenized tissues.

-

The sample is homogenized in a mixture of chloroform and methanol.

-

Phase separation is induced by the addition of water or a saline solution.

-

The lower organic phase, containing the lipids, is collected.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To increase volatility for Gas Chromatography (GC) analysis, the extracted fatty acids are converted to their methyl esters.

-

This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol at an elevated temperature.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates the FAMEs based on their boiling points and polarity, and the mass spectrometer detects and quantifies the individual fatty acids, including their deuterated forms.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for FAMEs analysis (e.g., a polar column) is employed.

-

Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of the deuterated and non-deuterated lignoceric acid and its metabolites.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates the fatty acids, and the tandem mass spectrometer provides high sensitivity and specificity for their detection and quantification. This method often does not require derivatization.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer is used.

-

Analysis: Multiple reaction monitoring (MRM) can be employed for targeted quantification of deuterated and non-deuterated lignoceric acid.

Conclusion

Deuterated lignoceric acid is a powerful tool in metabolic research, enabling precise tracing of its metabolic fate and providing valuable insights into the pathophysiology of peroxisomal disorders. The methodologies outlined in this guide, from in vivo administration to advanced analytical techniques, provide a framework for researchers to design and execute robust studies to further elucidate the complex role of very-long-chain fatty acids in health and disease. The continued application of these techniques holds significant promise for the development of novel therapeutic strategies for conditions such as X-linked adrenoleukodystrophy.

References

- 1. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenoleukodystrophy: impaired oxidation of fatty acids due to peroxisomal lignoceroyl-CoA ligase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

The Role of Lignoceric Acid-d9 in Advancing Adrenoleukodystrophy Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the critical application of Lignoceric acid-d9 as a stable isotope-labeled internal standard in the study of Adrenoleukodystrophy (ALD). ALD is a debilitating X-linked genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids, leading to severe neurological symptoms and adrenal insufficiency. Accurate quantification of VLCFAs, particularly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), is paramount for the diagnosis, monitoring, and development of therapeutic strategies for ALD.

Introduction: The Biochemical Challenge in Adrenoleukodystrophy

Adrenoleukodystrophy is caused by mutations in the ABCD1 gene, which encodes the ALD protein (ALDP), a peroxisomal membrane transporter. This protein is responsible for transporting VLCFA-CoA esters from the cytoplasm into the peroxisome for degradation via β-oxidation.[1][2] A dysfunctional ALDP leads to the pathological accumulation of VLCFAs, which is believed to contribute to the inflammatory demyelination in the brain and peripheral nerves, as well as adrenal cortical insufficiency.

The diagnosis of ALD relies on the detection of elevated levels of VLCFAs in plasma or cultured cells.[3][4] The ratio of C26:0 to C22:0 and C24:0 to C22:0 are key diagnostic markers.[2] Given the critical importance of precise VLCFA measurement, the use of stable isotope-labeled internal standards, such as this compound, has become the gold standard in analytical methodologies.

This compound: An Essential Tool for Accurate VLCFA Quantification

This compound is a synthetic version of lignoceric acid where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it chemically identical to its natural counterpart but distinguishable by its higher mass. In mass spectrometry-based analytical methods, this mass difference allows this compound to serve as an ideal internal standard.

The primary application of this compound in ALD studies is in stable isotope dilution analysis coupled with mass spectrometry (GC-MS or LC-MS/MS). This technique is renowned for its high accuracy and precision in quantifying endogenous analytes in complex biological matrices. The deuterated standard is added to a biological sample (e.g., plasma, serum, or fibroblast lysate) at a known concentration at the beginning of the sample preparation process. It undergoes the same extraction, derivatization, and ionization processes as the endogenous, non-labeled lignoceric acid. By measuring the ratio of the signal from the endogenous lignoceric acid to the signal from the this compound, the concentration of the endogenous lignoceric acid can be accurately calculated, correcting for any sample loss or variability during the analytical procedure.

Experimental Protocols for VLCFA Analysis using this compound

The following is a generalized experimental protocol for the quantification of VLCFAs in human plasma using this compound as an internal standard, based on common methodologies described in the literature.

Materials and Reagents

-

Plasma samples from control subjects and ALD patients

-

This compound (and other deuterated VLCFA standards such as C22:0-d4 and C26:0-d4)

-

Internal Standard Spiking Solution: A solution of deuterated VLCFAs in a suitable organic solvent (e.g., toluene).

-

Hydrolysis Reagent: e.g., Acetonitrile/37% Hydrochloric acid (4:1, v/v)

-

Extraction Solvent: e.g., Hexane

-

Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis, or oxalyl chloride/dimethylaminoethanol/methyl iodide for LC-MS/MS.

-

High-purity solvents (e.g., methanol, chloroform, acetonitrile)

Sample Preparation

-

Sample Collection: Collect whole blood in heparinized tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of the internal standard spiking solution containing this compound and other deuterated standards.

-

Hydrolysis: Add the hydrolysis reagent to the spiked plasma sample. This step is crucial to release VLCFAs from complex lipids like cholesterol esters and phospholipids. The mixture is typically heated at a high temperature (e.g., 90-100°C) for a defined period (e.g., 1-2 hours).

-

Extraction: After cooling, the liberated fatty acids are extracted from the aqueous mixture using an organic solvent such as hexane. The organic layer containing the fatty acids is carefully collected.

-

Derivatization: The extracted fatty acids are derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis. This is commonly achieved by converting them to their trimethylsilyl (TMS) esters using a reagent like BSTFA. For LC-MS/MS, derivatization to trimethyl-amino-ethyl (TMAE) iodide esters can be performed.

-

Analysis by Mass Spectrometry: The derivatized sample is injected into a GC-MS or LC-MS/MS system for analysis.

Mass Spectrometry Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized fatty acids are separated on a capillary column based on their boiling points and polarity. The eluting compounds are then ionized (typically by electron impact ionization) and their mass-to-charge ratios are detected. Quantification is performed using selected ion monitoring (SIM) of specific ions for both the endogenous and deuterated VLCFAs.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The derivatized fatty acids are separated by liquid chromatography and then ionized (e.g., by electrospray ionization). In the tandem mass spectrometer, specific precursor ions for each fatty acid are selected and fragmented, and the resulting product ions are monitored (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.

Data Analysis

The concentration of endogenous lignoceric acid is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of non-labeled standards.

Quantitative Data Summary

The use of this compound and other deuterated standards has enabled the generation of robust quantitative data on VLCFA levels in ALD patients. The following tables summarize typical findings.

| Table 1: Very Long-Chain Fatty Acid Concentrations in Plasma | ||

| Analyte | Control Subjects (µg/mL) | ALD Patients (µg/mL) |

| C22:0 (Behenic Acid) | 20 - 50 | 20 - 50 |

| C24:0 (Lignoceric Acid) | 15 - 40 | 60 - 150 |

| C26:0 (Hexacosanoic Acid) | 0.1 - 0.5 | 1.5 - 10 |

| Ratio | ||

| C24:0 / C22:0 | 0.6 - 1.0 | > 1.2 |

| C26:0 / C22:0 | 0.01 - 0.02 | > 0.05 |

Note: The values presented are approximate ranges and can vary between laboratories.

| Table 2: VLCFA Oxidation in Cultured Fibroblasts | |

| Cell Line | [1-14C]Lignoceric Acid Oxidation (% of Control) |

| Control Fibroblasts | 100% |

| ALD Fibroblasts | ~27% - 43% |

Data adapted from studies using radiolabeled lignoceric acid, which demonstrates the functional defect in VLCFA degradation in ALD cells.

Visualizing the Core Concepts

VLCFA Metabolism and the Defect in Adrenoleukodystrophy

The following diagram illustrates the pathway of very long-chain fatty acid metabolism and highlights the point of disruption in ALD.

Caption: VLCFA metabolism and the enzymatic defect in ALD.

Experimental Workflow for VLCFA Quantification

This diagram outlines the key steps in the analytical workflow for measuring VLCFA levels using this compound.

Caption: Workflow for VLCFA analysis using stable isotope dilution.

Conclusion

This compound is an indispensable tool in the field of adrenoleukodystrophy research and clinical diagnostics. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision to reliably quantify the accumulation of very long-chain fatty acids, the biochemical hallmark of ALD. This enables early and accurate diagnosis, monitoring of disease progression, and the evaluation of novel therapeutic interventions. The continued application of stable isotope dilution techniques will undoubtedly play a central role in advancing our understanding of ALD and improving patient outcomes.

References

- 1. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 3. How is ALD Diagnosed & Tested? | It Might Be ALD [itmightbeald.com]

- 4. Adrenoleukodystrophy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

Investigating Lignoceric Acid Metabolism with Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotopes to investigate the metabolism of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA). Dysregulation of lignoceric acid metabolism is a hallmark of several severe genetic disorders, including X-linked adrenoleukodystrophy (ALD) and Zellweger syndrome. Stable isotope tracing offers a powerful and safe methodology to elucidate the metabolic fate of lignoceric acid, quantify metabolic fluxes, and evaluate potential therapeutic interventions. This guide details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling pathways.

Introduction to Lignoceric Acid Metabolism

Lignoceric acid is a saturated fatty acid with a 24-carbon backbone. Its metabolism, particularly its breakdown, is geographically confined within the cell. Unlike shorter fatty acids that are oxidized in the mitochondria, lignoceric acid undergoes its initial cycles of β-oxidation exclusively within peroxisomes.[1][2] This peroxisomal β-oxidation shortens the long carbon chain of lignoceric acid, producing acetyl-CoA and shorter-chain fatty acids that can then be further metabolized in the mitochondria.

The critical role of peroxisomes in lignoceric acid degradation is highlighted in genetic disorders where peroxisome function is impaired. In X-linked adrenoleukodystrophy (ALD), a mutation in the ABCD1 gene leads to a defective transporter protein responsible for importing VLCFAs into the peroxisome.[3] This results in the accumulation of lignoceric acid and other VLCFAs in tissues, particularly the brain's white matter and the adrenal cortex, leading to severe neurological symptoms and adrenal insufficiency. Similarly, in Zellweger syndrome, a peroxisome biogenesis disorder, the absence or dysfunction of peroxisomes leads to a profound inability to metabolize VLCFAs.[1][2]

Stable isotope tracing has emerged as a crucial tool for studying the dynamics of lignoceric acid metabolism. By introducing lignoceric acid labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a biological system, researchers can track its absorption, transport, and conversion into various metabolic products. This approach provides quantitative insights into the rates of metabolic pathways, the incorporation of lignoceric acid into complex lipids, and the impact of genetic defects or therapeutic agents on these processes.

Quantitative Data on Lignoceric Acid Metabolism

Stable isotope labeling, in conjunction with mass spectrometry, allows for the precise quantification of lignoceric acid and its metabolites. The following tables summarize key quantitative findings from studies investigating lignoceric acid metabolism, comparing healthy (control) and diseased states.

| Parameter | Control Fibroblasts | Adrenoleukodystrophy (ALD) Fibroblasts | Reference |

| Oxidation of [1-¹⁴C]-Lignoceric Acid (% of Normal) | 100% | 27 ± 13% | |

| Catabolism of [³H]-Hexacosanoic Acid (C26:0) to ³H₂O (% of Normal) | 100% | ~30% | |

| Oxidation of Lignoceric Acid in Cellular Homogenates (% of Control) | 100% | 38% |

Table 1: Comparative Oxidation Rates of Very-Long-Chain Fatty Acids in Control and ALD Fibroblasts.

| Isotope-Labeled Substrate | Cell Type | Metabolic Product Measured | Key Finding | Reference |

| 22-methyl[23,23,23-²H₃]tricosanoic acid (iso-lignoceric acid) | Normal Human Fibroblasts | Deuterated 16- and 18-carbon iso-fatty acids | Degradation of the iso-VLCFA was observed, indicating active peroxisomal β-oxidation. | |

| 22-methyl[23,23,23-²H₃]tricosanoic acid (iso-lignoceric acid) | Zellweger Syndrome Fibroblasts | Deuterated 16- and 18-carbon iso-fatty acids | Little to no degradation of the iso-VLCFA was detected, confirming a lack of peroxisomal oxidation. | |

| [¹³C₁₈]-Linoleic Acid | MCF-7 Cells | [¹³C₁₈]-Linoleic Acid incorporated into phospholipids | Quantitative incorporation of the labeled fatty acid into the cellular lipidome was achieved. |

Table 2: Summary of Findings from Stable Isotope Tracing Studies of VLCFA Metabolism.

Signaling Pathways Regulating Lignoceric Acid Metabolism

The metabolism of lignoceric acid is under the control of complex signaling networks that regulate the expression of genes involved in peroxisomal β-oxidation. Two key nuclear receptors, Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Liver X Receptor (LXR), play pivotal roles in this regulation.

PPARα Signaling Pathway

PPARα acts as a master regulator of lipid metabolism, including the peroxisomal β-oxidation of VLCFAs. When activated by ligands, such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. Key target genes of PPARα in the context of lignoceric acid metabolism include Acyl-CoA Oxidase 1 (ACOX1), the first and rate-limiting enzyme in peroxisomal β-oxidation.

References

- 1. Metabolism of trideuterated iso-lignoceric acid in rats in vivo and in human fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of Lignoceric acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid-d9 is the deuterium-labeled form of lignoceric acid (also known as tetracosanoic acid), a saturated very-long-chain fatty acid (VLCFA). Stable isotope-labeled compounds like this compound are invaluable tools in biomedical research and drug development.[1] They serve as internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices through mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and its relevance in metabolic pathways and disease.

Physical and Chemical Characteristics

This compound shares nearly identical physical and chemical properties with its non-deuterated analog, lignoceric acid, with the primary difference being its increased mass due to the nine deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

Table 1: General and Physical Properties of this compound and Lignoceric Acid

| Property | This compound | Lignoceric Acid |

| Synonyms | Tetracosanoic acid-d9 | Tetracosanoic acid, C24:0 |

| Molecular Formula | C24H39D9O2 | C24H48O2 |

| Molecular Weight | 377.69 g/mol | 368.64 g/mol |

| Appearance | Solid | Crystalline solid |

| Melting Point | Not specified, expected to be similar to Lignoceric acid | 80-84 °C |

| Boiling Point | Not specified, expected to be similar to Lignoceric acid | ~405.9 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as chloroform and THF. | Soluble in chloroform (~2 mg/ml) and THF (~5 mg/ml). |

| Storage | Store at -20°C. | Store at -20°C. |

| Stability | Stable under recommended storage conditions. | Stable for at least 4 years at -20°C. |

Note: The properties of this compound are largely inferred from its non-deuterated counterpart, as specific experimental data for the deuterated form is limited.

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 9 Da higher than that of lignoceric acid. When used as an internal standard, the distinct mass-to-charge (m/z) ratio allows for its separation and detection from the endogenous analyte. The fragmentation pattern is expected to be similar to that of lignoceric acid, with characteristic losses of water and fragments corresponding to the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions will be absent. For this compound, where the deuterium atoms are typically on the terminal methyl and adjacent methylene groups, the characteristic signals for these protons will be significantly reduced or absent. The remaining proton signals of the long alkyl chain will be present. In ¹³C NMR, the carbons bonded to deuterium will show a characteristic multiplet due to C-D coupling and a slight isotopic shift.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of lignoceric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of lignoceric acid in plasma, adapted from established methods for fatty acid analysis using deuterated internal standards.

Quantification of Lignoceric Acid in Plasma using this compound by GC-MS

1. Materials and Reagents:

-

This compound internal standard solution (concentration to be optimized)

-

Plasma samples

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isooctane

-

Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

GC-MS system

2. Sample Preparation Workflow:

Caption: Workflow for the quantification of lignoceric acid using this compound.

3. Detailed Procedure:

-

Sample Spiking: To a known volume of plasma, add a precise amount of the this compound internal standard solution.

-

Protein Precipitation: Add ice-cold methanol to the plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the fatty acids.

-

Acid Hydrolysis: Add HCl to the supernatant to hydrolyze any esterified lignoceric acid.

-

Extraction: Perform a liquid-liquid extraction using isooctane to isolate the fatty acids.

-

Drying: Evaporate the organic solvent under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in acetonitrile. Add the derivatizing agent PFB-Br and the catalyst DIPEA. Incubate to form the pentafluorobenzyl ester derivatives of the fatty acids. This step enhances the volatility and detection sensitivity for GC-MS analysis.

-

Final Preparation: Dry the derivatized sample and reconstitute it in isooctane for injection into the GC-MS.

-

GC-MS Analysis: Analyze the sample using a GC-MS system with appropriate column and temperature programming to separate the fatty acid derivatives. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z ions for lignoceric acid and this compound derivatives.

-

Quantification: The concentration of lignoceric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled lignoceric acid and a constant concentration of this compound.

Metabolic Pathways and Biological Relevance

Lignoceric acid is a very-long-chain fatty acid that plays a crucial role in the body, particularly in the brain where it is a component of cerebrosides.[2] Its metabolism is primarily carried out in peroxisomes through a process called beta-oxidation.

Peroxisomal Beta-Oxidation of Lignoceric Acid

The breakdown of very-long-chain fatty acids like lignoceric acid occurs in the peroxisomes because mitochondria are unable to efficiently metabolize them.[3][4] The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

Caption: Peroxisomal beta-oxidation pathway of Lignoceric Acid.

Role in Disease

Defects in the peroxisomal beta-oxidation pathway can lead to the accumulation of very-long-chain fatty acids, including lignoceric acid, in tissues and plasma. This accumulation is a hallmark of several severe genetic disorders:

-

Zellweger Syndrome: This is a peroxisome biogenesis disorder where peroxisomes fail to form correctly, leading to a deficiency in multiple peroxisomal enzymes. The resulting accumulation of VLCFAs causes severe neurological and developmental problems.

-

X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by a mutation in the ABCD1 gene, which codes for a peroxisomal membrane transporter protein. The dysfunction of this transporter impairs the import of VLCFAs into the peroxisome for degradation, leading to their accumulation, particularly in the brain and adrenal glands. This accumulation is associated with demyelination and neuroinflammation.

The quantification of lignoceric acid levels in patient samples, facilitated by the use of this compound as an internal standard, is a critical diagnostic tool for these disorders.

Caption: Logical relationship between genetic defects and clinical manifestations.

Conclusion

This compound is an essential tool for researchers and clinicians studying the metabolism of very-long-chain fatty acids and diagnosing related disorders. Its physical and chemical properties make it an ideal internal standard for mass spectrometry-based quantification of endogenous lignoceric acid. Understanding the experimental protocols for its use and the metabolic pathways in which it is involved is crucial for advancing research and improving diagnostic capabilities for diseases like Zellweger syndrome and X-linked adrenoleukodystrophy.

References

Lignoceric Acid-d9 as a Tracer in Fatty Acid Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of myelin and other cellular membranes. Its metabolism is primarily confined to peroxisomes, where it undergoes β-oxidation.[1][2] Dysregulation of lignoceric acid metabolism is implicated in severe inherited neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[2][3] The study of lignoceric acid metabolism is therefore crucial for understanding the pathophysiology of these diseases and for the development of therapeutic interventions.

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in vivo and in vitro. Lignoceric acid-d9, a deuterated isotopologue of lignoceric acid, serves as an effective tracer to delineate the pathways of its metabolism, including its uptake, degradation, and incorporation into complex lipids. This technical guide provides a comprehensive overview of the application of this compound as a tracer in fatty acid metabolism research, detailing experimental protocols, summarizing quantitative data, and visualizing the relevant metabolic pathways.

Peroxisomal β-Oxidation of Lignoceric Acid

The catabolism of lignoceric acid is initiated by its transport into the peroxisome, a process mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[3] Mutations in the ABCD1 gene lead to impaired transport and subsequent accumulation of VLCFAs, the hallmark of X-ALD. Once inside the peroxisome, lignoceric acid is activated to its CoA ester, lignoceroyl-CoA, and undergoes a series of enzymatic reactions collectively known as β-oxidation. Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA.

Experimental Protocols

The use of this compound as a tracer involves its administration to a biological system (in vivo or in vitro), followed by the extraction and analysis of lipids from relevant samples to determine the distribution and metabolic conversion of the tracer.

In Vivo Tracer Study Protocol (Rodent Model)

This protocol is adapted from studies using deuterated very-long-chain fatty acids.

-

Tracer Administration:

-

Prepare a sterile solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) in saline.

-

Administer the tracer to the animal model (e.g., rat or mouse) via intravenous injection or oral gavage. The dosage will depend on the specific research question and the sensitivity of the analytical method, but a typical starting point is in the range of 1-5 mg/kg body weight.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Separate plasma by centrifugation and store at -80°C until analysis.

-

At the end of the time course, euthanize the animals and harvest tissues of interest (e.g., liver, brain, adipose tissue, adrenal glands).

-

Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Lipid Extraction and Sample Preparation:

-

From Plasma: Utilize a modified Folch or Bligh-Dyer method for lipid extraction. Add a known amount of an internal standard (e.g., lignoceric acid-d4 or another odd-chain fatty acid) to the plasma sample before extraction for accurate quantification.

-

From Tissues: Homogenize the tissue in a suitable buffer and perform lipid extraction as with plasma, ensuring to add the internal standard.

-

Hydrolysis: To analyze the total fatty acid pool (free and esterified), subject the lipid extract to acid or alkaline hydrolysis to release the fatty acids from complex lipids.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, convert the free fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

-

-

Analytical Methodology (GC-MS or LC-MS/MS):

-

GC-MS: Separate the derivatized fatty acids on a suitable capillary column (e.g., a polar column for FAMEs). Use selected ion monitoring (SIM) to detect and quantify the deuterated tracer and its metabolites, as well as the internal standard.

-

LC-MS/MS: For a more sensitive and specific analysis, use liquid chromatography coupled with tandem mass spectrometry. This method can often analyze fatty acids with minimal or no derivatization. Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions of the parent and product ions for this compound, its expected metabolites, and the internal standard.

-

Quantitative Data Presentation

Table 1: In Vivo Degradation of Iso-Lignoceric-d3 in Rats

| Metabolite | Description | Detection Status |

| Iso-palmitic-d3 (C16:0) | Product of β-oxidation | Detected |

| Iso-stearic-d3 (C18:0) | Product of β-oxidation | Detected |

| Iso-myristic-d3 (C14:0) | Product of β-oxidation | Not Detected |

| Iso-arachidic-d3 (C20:0) | Product of β-oxidation | Not Detected |

| Iso-behenic-d3 (C22:0) | Product of β-oxidation | Not Detected |

Table 2: Organ Distribution of Iso-Lignoceric-d3 and its Metabolites in Rats

| Organ | Relative Amount of Tracer and Metabolites |

| Liver | Highest Concentration |

| Brain | Negligible Amounts |

Note: These tables are based on data for iso-lignoceric-d3 and serve as an illustrative example.

Signaling and Metabolic Interconnections

The metabolism of lignoceric acid is intricately linked to several cellular signaling pathways and metabolic networks. The accumulation of VLCFAs, as seen in X-ALD, can trigger oxidative stress and inflammation, impacting downstream signaling cascades.

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Lignoceric Acid Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the structure and function of various biological systems. Its biosynthesis is a complex process involving a multi-enzyme fatty acid elongation system primarily located in the endoplasmic reticulum. Lignoceric acid is an essential component of sphingolipids, such as ceramides and sphingomyelin, which are vital for the integrity of the myelin sheath in the nervous system and the epidermal permeability barrier of the skin.[1][2] Dysregulation of lignoceric acid metabolism, particularly its degradation via peroxisomal β-oxidation, leads to its accumulation and is implicated in severe inherited neurometabolic disorders, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3][4][5] This technical guide provides a comprehensive overview of the biosynthesis of lignoceric acid, its physiological significance, and its pathological implications, with a focus on quantitative data and detailed experimental protocols relevant to researchers in the field.

Introduction to Lignoceric Acid

Lignoceric acid, or tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone. It is naturally present in various plant oils and animal fats and is a key constituent of complex lipids in biological membranes. In mammals, lignoceric acid is particularly enriched in sphingolipids, which are integral to the structure of the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse conduction. It is also a critical component of the epidermal ceramides that form the skin's protective barrier, preventing water loss and protecting against environmental insults.

The cellular concentration of lignoceric acid is tightly regulated through a balance between its synthesis by fatty acid elongase enzymes and its degradation, which occurs almost exclusively in peroxisomes. Disruption of this homeostasis, particularly through defects in peroxisomal β-oxidation, leads to the toxic accumulation of lignoceric acid and other VLCFAs, resulting in severe cellular dysfunction and the pathology of diseases like X-ALD and Zellweger syndrome.

Lignoceric Acid Biosynthesis and Degradation Pathways

Biosynthesis: The Fatty Acid Elongation Cycle

The synthesis of lignoceric acid occurs through the fatty acid elongation system, a four-step cyclical process localized to the endoplasmic reticulum. This process sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain fatty acyl-CoA, typically starting from stearoyl-CoA (C18:0).

The four key enzymatic reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step that determines substrate specificity. The ELOVL (Elongation of Very Long Chain Fatty Acids) family of proteins are the condensing enzymes in mammals. ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including lignoceric acid.

-

Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

Degradation: Peroxisomal β-Oxidation

The catabolism of lignoceric acid and other VLCFAs occurs predominantly, if not exclusively, within peroxisomes. This is because the mitochondrial β-oxidation machinery is unable to handle fatty acids with chain lengths greater than C22. The process begins with the activation of lignoceric acid to lignoceroyl-CoA by a specific very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.

Inside the peroxisome, lignoceroyl-CoA undergoes a series of β-oxidation cycles, each consisting of four enzymatic steps, to shorten the fatty acid chain by two carbons per cycle, producing acetyl-CoA and a shortened acyl-CoA. The key enzymes in peroxisomal β-oxidation are distinct from their mitochondrial counterparts. The first and rate-limiting step is catalyzed by a flavin-dependent acyl-CoA oxidase (ACOX).

Quantitative Data on Lignoceric Acid

The concentration of lignoceric acid and its ratios to other fatty acids are critical diagnostic markers for several diseases.

| Analyte | Condition | Matrix | Concentration / Ratio | Reference |

| Lignoceric Acid (C24:0) | Healthy Adults | Plasma Phospholipids | 1.37% of total fatty acids (median) | |

| C26:0 / C22:0 Ratio | Healthy Controls | Plasma | 0.008 - 0.01 | |

| C26:0 / C22:0 Ratio | X-linked Adrenoleukodystrophy (X-ALD) | Plasma | 0.05 - 0.10 | |

| C26:0 / C22:0 Ratio | Zellweger Syndrome (Classical) | Serum | 0.65 ± 0.18 | |

| C26:0 / C22:0 Ratio | Zellweger Syndrome (Mild) | Serum | 0.11 ± 0.09 | |

| C26:0 Concentration | Zellweger Syndrome (Classical) | Serum | 5.20 ± 1.78 µg/mL | |

| C26:0 Concentration | Zellweger Syndrome (Mild) | Serum | 0.76 ± 0.46 µg/mL |

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of total VLCFAs in plasma.

-

Plasma sample

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Chloroform:methanol (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Hexane

-

Nitrogen gas

-

GC-MS system with a non-polar capillary column (e.g., DB-1ms)

-

Internal Standard Addition: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

-

Lipid Extraction (Folch Method): Add 2 mL of chloroform:methanol (2:1) to the plasma sample and vortex vigorously for 2 minutes. Add 0.4 mL of 0.9% NaCl, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Solvent Evaporation: Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization (Acid-Catalyzed Methylation): Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract. Seal the tube and heat at 80°C for 2 hours.

-

FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.

-

GC-MS Analysis: Inject 1 µL of the FAMEs into the GC-MS system. A typical oven temperature program starts at 100°C, ramps up to 320°C, and holds to ensure elution of VLCFAs. Mass spectrometry is performed in electron ionization (EI) mode.

Fatty Acid Elongase Activity Assay

This assay measures the activity of ELOVL enzymes in microsomes.

-

Isolated liver microsomes

-

Fatty acyl-CoA substrate (e.g., C22:0-CoA)

-

[¹⁴C]-Malonyl-CoA

-

Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Scintillation fluid

-

Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50-100 µg), and the fatty acyl-CoA substrate.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate and Saponify: Stop the reaction by adding the termination solution and heat at 70°C for 1 hour to saponify the fatty acids.

-

Acidify and Extract: Acidify the reaction mixture with concentrated HCl and extract the fatty acids with hexane.

-

Quantification: Evaporate the hexane and quantify the radioactivity of the elongated fatty acid product using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the elongase activity.

Peroxisomal β-Oxidation Assay

This protocol measures the rate of peroxisomal β-oxidation of lignoceric acid in cultured fibroblasts.

-

Cultured fibroblasts

-

[1-¹⁴C]-Lignoceric acid

-

Assay medium (e.g., Krebs-Ringer bicarbonate buffer)

-

Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation

-

Scintillation fluid

-

Cell Culture: Grow fibroblasts to confluency in appropriate culture dishes.

-

Assay Incubation: Incubate the cells with the assay medium containing [1-¹⁴C]-lignoceric acid and KCN (e.g., 2 mM) at 37°C.

-

Collect Products: After incubation (e.g., 2-4 hours), collect the culture medium.

-

Separate Substrate and Products: Separate the water-soluble β-oxidation products (acetyl-CoA) from the unreacted [1-¹⁴C]-lignoceric acid using a precipitation or chromatographic method.

-

Quantification: Measure the radioactivity of the water-soluble fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of peroxisomal β-oxidation.

Conclusion

The biosynthesis of lignoceric acid is a fundamental process with profound implications for human health. As a key component of myelin and the skin barrier, its proper regulation is essential for normal physiological function. The accumulation of lignoceric acid due to defects in its peroxisomal degradation pathway is a hallmark of severe neurodegenerative diseases. The detailed understanding of the enzymatic pathways and the availability of robust analytical methods, as outlined in this guide, are crucial for advancing research into the pathophysiology of these disorders and for the development of novel therapeutic strategies. Further investigation into the regulation of ELOVL enzymes and the mechanisms of VLCFA-induced toxicity will continue to be a priority in this field.

References

- 1. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Lignoceric Acid-d9 as an Internal Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lignoceric acid-d9, a crucial internal standard for the accurate quantification of lignoceric acid and other very-long-chain fatty acids (VLCFAs) in various biological matrices. This document outlines the typical product specifications, detailed experimental protocols for its use in mass spectrometry-based analyses, and the metabolic context of the analyte.

Certificate of Analysis: Representative Data

While a specific Certificate of Analysis for a single batch is not publicly available, the following table summarizes the typical product specifications for this compound based on data from leading suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the manufacturer.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | Tetracosanoic acid-d9, C24:0-d9 |

| CAS Number | Not widely assigned; vendor-specific |

| Molecular Formula | C₂₄H₃₉D₉O₂ |

| Molecular Weight | Approximately 377.7 g/mol |

| Physical Form | Crystalline solid or powder |

| Purity | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Solubility | Soluble in organic solvents such as chloroform and THF |

| Storage | Store at -20°C for long-term stability |

| Stability | ≥4 years when stored properly |

Metabolic Pathway of Lignoceric Acid

Lignoceric acid is a saturated very-long-chain fatty acid (C24:0). In mammals, it is a component of cerebrosides and is synthesized during brain development. The metabolism of VLCFAs, including lignoceric acid, primarily occurs in peroxisomes through a process of β-oxidation. Deficiencies in this pathway can lead to serious genetic disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome.

Peroxisomal β-oxidation pathway of Lignoceric Acid.

Experimental Protocols

The accurate quantification of lignoceric acid in biological samples like plasma, tissues, or cultured cells is typically achieved by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as an internal standard. The use of a deuterated internal standard is critical to correct for analyte loss during sample preparation and for variations in instrument response.

I. Sample Preparation and Lipid Extraction

This protocol outlines a general procedure for the extraction of total fatty acids from a biological matrix.

-

Sample Homogenization :

-

For plasma or serum: Use a defined volume (e.g., 100 µL).

-

For tissues: Weigh a small amount of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer (e.g., phosphate-buffered saline).

-

For cultured cells: Count a specific number of cells (e.g., 1-2 million) and pellet them.

-

-

Internal Standard Spiking :

-

To each sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the endogenous analyte.

-

-

Lipid Extraction (Folch Method) :

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

-

Vortex vigorously for 1-2 minutes.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

-

Drying :

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

II. Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids need to be converted into volatile esters, typically fatty acid methyl esters (FAMEs).

-

Methylation :

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Seal the tube tightly and heat at 80°C for 1-2 hours.

-

Cool the sample to room temperature.

-

-

FAME Extraction :

-

Add 1 mL of n-hexane and 0.5 mL of water to the tube.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

III. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of lignoceric acid methyl ester. These should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 250°CRamp 2: 5°C/min to 320°C, hold for 10 min |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Lignoceric acid methyl ester: m/z (e.g., 382.4, 74.1)this compound methyl ester: m/z (e.g., 391.4) |

IV. LC-MS/MS Instrumental Analysis (Alternative to GC-MS)

LC-MS/MS offers the advantage of analyzing fatty acids without derivatization, though sensitivity may vary.

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid |

| Gradient | Optimized for separation of VLCFAs |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40-50°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole (e.g., Sciex QTRAP 6500) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Lignoceric acid: Q1/Q3 (e.g., 367.3 -> 367.3)this compound: Q1/Q3 (e.g., 376.3 -> 376.3) |

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Lignoceric acid using this compound as an internal standard.

General workflow for VLCFA quantification.

Data Presentation and Quantification

Quantitative data should be presented in a clear, tabular format. The concentration of lignoceric acid in the samples is determined by creating a calibration curve. Standard solutions of unlabeled lignoceric acid at known concentrations are prepared, and a constant amount of this compound is added to each. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression is then used to determine the concentration of lignoceric acid in the unknown samples based on their measured peak area ratios.

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Blank | 0 | 150,000 | 0.00 | 0.00 |

| Calibrant 1 | 7,500 | 152,000 | 0.05 | 0.10 |

| Calibrant 2 | 15,100 | 151,000 | 0.10 | 0.20 |

| QC Low | 11,300 | 149,000 | 0.08 | 0.15 |

| Sample 1 | 25,600 | 153,000 | 0.17 | 0.34 |

| Sample 2 | 42,300 | 151,500 | 0.28 | 0.56 |

This technical guide provides a foundational understanding of the use of this compound as an internal standard. For specific applications, optimization of the described protocols is highly recommended to ensure the accuracy and precision of the results.

Lignoceric Acid: A Comprehensive Technical Guide to its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid, also known as tetracosanoic acid (24:0), is a very-long-chain saturated fatty acid (VLCFA) that plays crucial roles in various biological processes. It is a key component of sphingolipids, which are essential for the integrity and function of nerve cell membranes, particularly in the formation of myelin.[1][2] While found in modest amounts in most natural fats, its presence and concentration are of significant interest in the fields of nutrition, biochemistry, and drug development due to its association with certain metabolic disorders. This technical guide provides an in-depth overview of the natural abundance and sources of lignoceric acid, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Natural Abundance and Sources

Lignoceric acid is found across the plant and animal kingdoms, as well as in some microbial sources. Its concentration varies significantly depending on the source.

Plant Sources

Lignoceric acid is a minor constituent of many plant-derived fats and oils.[3] Peanut oil is one of the most well-known sources, containing between 1.1% and 2.2% lignoceric acid.[4] It is also found in other vegetable oils, nuts, and seeds. The following table summarizes the lignoceric acid content in various plant-based sources.

| Plant Source | Lignoceric Acid Content | Reference(s) |

| Oils | ||

| Peanut Oil | 1.1 - 2.2% of total fatty acids | |

| Rapeseed Oil | ~0.5 - 1.5% of total fatty acids | |

| Olive Oil | ~0.5 - 1% of total fatty acids | |

| Rice Bran Oil | ~0.32 g / 100g | |

| Safflower Oil | ~0.19 g / 100g | |

| Corn Oil | ~0.17 g / 100g | |

| Soybean Oil | ~0.13 g / 100g | |

| Nuts & Seeds | ||

| Peanuts (roasted) | ~0.81 g / 100g | |

| Peanuts (dried) | ~0.76 g / 100g | |

| Peanut Butter | ~0.62 g / 100g | |

| Sunflower Seeds (oil-roasted) | ~0.20 g / 100g | |

| Pine Nuts | ~0.026 g / 100g | |

| Other | ||

| Wood Tar (e.g., from beech wood) | Present | |

| Byproduct of Lignin Production | Present |

Animal Sources

In animals, lignoceric acid is a notable component of sphingomyelin and cerebrosides, which are abundant in nervous tissue. Its presence is crucial for the proper structure and function of the myelin sheath that insulates nerve fibers. The accumulation of lignoceric acid and other VLCFAs is a hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.

| Animal Source | Details | Reference(s) |

| Brain Tissue | Found in cerebrosides and sphingomyelin. | |

| Animal Fats | Present in small amounts. | |

| Whale Blubber | 25 mg / 100g |

Microbial Sources

While less common as a primary source, some microorganisms are capable of producing lignoceric acid and other fatty acids. Research into microbial production of fatty acids is ongoing, with a focus on utilizing engineered bacteria and yeast for the synthesis of valuable lipid compounds.

Biosynthesis of Lignoceric Acid

Lignoceric acid is synthesized through the fatty acid elongation (FAE) system, a cyclical process that occurs primarily in the endoplasmic reticulum. This system extends shorter-chain fatty acids by adding two-carbon units per cycle. The precursor for the elongation leading to lignoceric acid is typically palmitic acid (16:0), which is first elongated to stearic acid (18:0) and subsequently to longer chains.

The FAE cycle involves four key enzymatic reactions:

-

Condensation: An acyl-CoA (e.g., behenoyl-CoA, 22:0) condenses with malonyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).

-

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, utilizing NADPH as a reducing agent.

-

Dehydration: The β-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase.

-

Reduction: The trans-2,3-enoyl-CoA is further reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by a trans-2,3-enoyl-CoA reductase, also using NADPH.

This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized in the synthesis of complex lipids like sphingolipids.

Caption: Biosynthesis of Lignoceric Acid via Fatty Acid Elongation.

Experimental Protocols

The accurate quantification of lignoceric acid in biological matrices is critical for research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for comprehensive fatty acid profiling, including VLCFAs.

Lipid Extraction from Animal Tissue (Folch Method)

This protocol describes a standard method for extracting total lipids from animal tissues.

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass tubes with Teflon-lined caps

Procedure:

-

Weigh the tissue sample and homogenize it in a chloroform:methanol (2:1, v/v) solution (20 volumes of the tissue weight).

-

After homogenization, filter the mixture to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

The solvent is then evaporated under a stream of nitrogen to obtain the total lipid extract.

Quantification of Lignoceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of lignoceric acid as a fatty acid methyl ester (FAME).

Materials:

-

Lipid extract

-

Internal standard (e.g., deuterated lignoceric acid)

-

Methanol containing 2% (v/v) H₂SO₄ (for methylation)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Derivatization (Methylation):

-

To the dried lipid extract, add a known amount of internal standard.

-

Add methanol containing 2% H₂SO₄ and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

-

After cooling, add hexane and saturated NaCl solution, and vortex.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

The FAMEs are separated on the capillary column based on their boiling points and polarity.

-

The mass spectrometer detects and identifies the individual FAMEs based on their mass spectra.

-

-

Quantification:

-

The concentration of lignoceric acid methyl ester is determined by comparing its peak area to the peak area of the internal standard.

-

Caption: General workflow for lignoceric acid quantification.

Conclusion

Lignoceric acid, while a minor component of many dietary fats, is a vital molecule for the proper functioning of the nervous system. Its natural abundance is highest in specific plant oils, such as peanut oil, and it is a key constituent of sphingolipids in animal tissues. Understanding its sources, biosynthesis, and the methods for its accurate quantification is essential for researchers in nutrition, neuroscience, and for professionals involved in the development of therapies for metabolic disorders associated with VLCFA metabolism. The protocols and data presented in this guide offer a foundational resource for these endeavors.

References

Methodological & Application

Quantitative Analysis of Fatty Acids Using Lignoceric Acid-d9 as an Internal Standard

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of fatty acids, with a particular focus on very-long-chain fatty acids (VLCFAs), in biological samples using Lignoceric acid-d9 as an internal standard. The methodologies described are applicable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision for research, clinical diagnostics, and drug development applications.

Introduction

Fatty acids are essential components of lipids, playing critical roles in cellular structure, energy metabolism, and signaling pathways.[1][2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial for various biological processes, including the formation of sphingolipids and the maintenance of membrane integrity.[3][4] Lignoceric acid (C24:0) is a predominant VLCFA in many biological systems, and its dysregulation is associated with several metabolic and neurodegenerative disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[5]

Accurate quantification of fatty acids is paramount for understanding their physiological and pathological roles. The stable isotope dilution method, employing a deuterated internal standard like this compound, is the gold standard for quantitative analysis. This internal standard closely mimics the chemical and physical properties of the target analytes, compensating for variations during sample preparation and instrumental analysis, thereby ensuring reliable and reproducible results.

This application note details the complete workflow, from sample preparation to data analysis, for the quantitative determination of fatty acids using this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data achievable with the described methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Validation Parameters for Fatty Acid Analysis using this compound

| Analyte | Retention Time (min) | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |

| Palmitic acid (C16:0) | 10.2 | 0.1 - 50 | >0.998 | 0.03 | 0.1 | 95 - 105 | < 5 |

| Stearic acid (C18:0) | 12.5 | 0.1 - 50 | >0.997 | 0.03 | 0.1 | 96 - 104 | < 5 |

| Oleic acid (C18:1) | 12.3 | 0.1 - 50 | >0.998 | 0.04 | 0.12 | 94 - 106 | < 6 |

| Linoleic acid (C18:2) | 12.1 | 0.1 - 50 | >0.996 | 0.05 | 0.15 | 93 - 107 | < 7 |

| Behenic acid (C22:0) | 18.9 | 0.05 - 25 | >0.995 | 0.015 | 0.05 | 92 - 108 | < 8 |

| Lignoceric acid (C24:0) | 21.3 | 0.05 - 25 | >0.995 | 0.015 | 0.05 | 90 - 110 | < 8 |

| Cerotic acid (C26:0) | 23.5 | 0.05 - 25 | >0.994 | 0.02 | 0.06 | 88 - 112 | < 10 |

Table 2: LC-MS/MS Method Validation Parameters for Fatty Acid Analysis using this compound

| Analyte | Retention Time (min) | MRM Transition (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Palmitic acid (C16:0) | 5.8 | 255.2 -> 255.2 | 1 - 1000 | >0.999 | 0.3 | 1 | 97 - 103 | < 4 |

| Stearic acid (C18:0) | 6.9 | 283.3 -> 283.3 | 1 - 1000 | >0.999 | 0.3 | 1 | 98 - 102 | < 4 |

| Oleic acid (C18:1) | 6.7 | 281.2 -> 281.2 | 1 - 1000 | >0.998 | 0.4 | 1.2 | 96 - 104 | < 5 |

| Linoleic acid (C18:2) | 6.5 | 279.2 -> 279.2 | 1 - 1000 | >0.997 | 0.5 | 1.5 | 95 - 105 | < 6 |

| Behenic acid (C22:0) | 8.5 | 341.3 -> 341.3 | 0.5 - 500 | >0.996 | 0.15 | 0.5 | 94 - 106 | < 7 |

| Lignoceric acid (C24:0) | 9.6 | 369.4 -> 369.4 | 0.5 - 500 | >0.995 | 0.15 | 0.5 | 92 - 108 | < 8 |

| Cerotic acid (C26:0) | 10.7 | 397.4 -> 397.4 | 0.5 - 500 | >0.995 | 0.2 | 0.6 | 90 - 110 | < 9 |

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids by GC-MS

This protocol describes the extraction of total fatty acids from biological samples, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

-

Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1-5 million cells)

-

This compound internal standard solution (10 µg/mL in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

14% Boron trifluoride in methanol (BF₃-methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined screw caps

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Place the sample into a glass tube.

-

Add a known amount of this compound internal standard (e.g., 10 µL of 10 µg/mL solution).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic layer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Add 2 mL of 14% BF₃-methanol to the dried lipid extract.

-

Tightly cap the tube and heat at 60°C for 10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate, then carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate.

-

Transfer the final hexane extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

GC System: Agilent 7890B or equivalent

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

-

Transfer Line Temperature: 280°C

-

Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids without derivatization, offering a simpler and faster sample preparation workflow.

Materials:

-

Biological sample (e.g., 50 µL plasma)

-

This compound internal standard solution (1 µg/mL in methanol)

-

Acetonitrile

-

Isopropanol

-

Formic acid

-

Ammonium acetate

Procedure:

-

Sample Preparation and Protein Precipitation:

-

Place the sample into a microcentrifuge tube.

-

Add a known amount of this compound internal standard (e.g., 10 µL of 1 µg/mL solution).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

MS/MS System: Sciex QTRAP 6500 or equivalent

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Visualizations

Experimental Workflows

Signaling Pathway

Very-long-chain fatty acids, such as lignoceric acid, are key components of sphingolipids, which are integral to the structure and function of cellular membranes, particularly in lipid rafts. Alterations in VLCFA metabolism can impact sphingolipid composition, leading to downstream effects on cellular signaling pathways that regulate processes like cell stress responses and inflammation.

References

Application Notes and Protocols for Lignoceric Acid-d9 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Lignoceric acid-d9 as an internal standard in the quantitative analysis of Lignoceric acid and other very long-chain fatty acids (VLCFAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative methods.[1]

Introduction